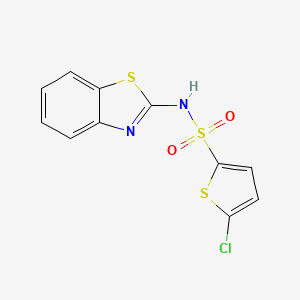![molecular formula C13H9Cl2N3O B5776659 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5776659.png)
6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been found to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of DNA topoisomerase I and II, which are enzymes that are essential for the replication and repair of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its significant anticancer activity. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One of the primary directions is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the study of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in the treatment of various types of cancer.
Conclusion:
In conclusion, 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that has significant potential for use in various scientific research applications. This compound has been found to have significant anticancer activity and can inhibit the growth of cancer cells. Further studies are needed to better understand the mechanism of action of this compound and its potential use in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves several steps. The first step involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form 3-(3-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. The second step involves the reaction of this intermediate with 6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in the presence of sodium ethoxide to form the final product.
Applications De Recherche Scientifique
6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been widely studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 6-chloro-2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has significant anticancer activity and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-7-12(15)13(19)18-11(16-7)6-10(17-18)8-3-2-4-9(14)5-8/h2-6,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLCVIEQXDGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5776596.png)
![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)

![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)
![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)




![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)